Fenpiverinium D3 (bromide) is a deuterated derivative of Fenpiverinium bromide, classified as an anticholinergic and antispasmodic compound. It is primarily utilized in the treatment of smooth muscle spasms, particularly in the gastrointestinal tract. The compound has a molecular formula of and a molar mass of approximately 337.5 g/mol. Its structure includes a diphenylbutanamide moiety, which is characteristic of its chemical class, the diphenylmethanes .
Reagents such as 2,4-dinitrophenylhydrazine are commonly used in condensation reactions involving Fenpiverinium D3. These reactions can be monitored spectrophotometrically due to the formation of distinct color changes.
Fenpiverinium D3 exerts its therapeutic effects primarily as an anticholinergic agent. It acts by blocking acetylcholine at muscarinic receptors, which leads to decreased smooth muscle contractions. This mechanism is particularly beneficial for alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome and other conditions characterized by spasms .
Additionally, the deuterium labeling in Fenpiverinium D3 may influence its metabolic pathways and pharmacokinetics, potentially enhancing its efficacy or reducing side effects compared to non-labeled forms .
The synthesis of Fenpiverinium D3 (bromide) typically involves a multi-step process:
Fenpiverinium D3 (bromide) is primarily indicated for:
The interaction profile of Fenpiverinium D3 has been explored in various studies:
Several compounds share structural or functional similarities with Fenpiverinium D3 (bromide). Here are some notable examples:
Fenpiverinium D3 stands out due to its specific deuterated structure, which may provide advantages in metabolic stability and tracking within biological systems compared to non-labeled compounds.
The synthesis of fenpiverinium bromide and its deuterated derivatives traces back to foundational patent literature establishing the core synthetic methodology [3]. The historical approach described in German Patent 710,227 involved the preparation of diphenylpiperidine ethyl acetonitrile as a key intermediate, which was subsequently converted through a two-step process [3]. The initial step required heating 17.5 grams of diphenylpiperidine ethyl acetonitrile with 35 grams of potassium hydroxide, 70 milliliters of ethanol, and 2 milliliters of water under reflux conditions for 6 hours [3]. This hydrolysis reaction yielded diphenylpiperidine ethyl acetamide with a melting point of 186-187 degrees Celsius and a yield of 15 grams from the starting material [3].
The quaternization step involved treating 10 grams of diphenylpiperidine ethyl acetamide with 42 grams of a 17 percent solution of methyl bromide in benzene and 60 milliliters of isopropanol [3]. The reaction mixture was heated to reflux on a steam bath for 0.5 hours, followed by vacuum distillation to dryness [3]. The resulting crude product was dissolved in 100 milliliters of water, filtered through activated carbon to remove impurities, and the clear filtrate was concentrated to yield fenpiverinium bromide [3].
Patent literature from the 1990s expanded on these foundational methods, with European Patent EP0868915A1 and Canadian Patent CA2202425A1 describing improved synthetic approaches for fenpiverinium bromide production [8] [9]. These patents emphasized the importance of controlling reaction conditions to minimize impurity formation and optimize yield [8] [9]. The historical synthesis approaches established the fundamental framework for quaternary ammonium salt formation through nucleophilic substitution mechanisms, specifically the Menschutkin reaction between tertiary amines and alkyl halides [11].
Contemporary synthetic approaches for quaternary ammonium derivatives, including fenpiverinium D3 bromide, have evolved to incorporate advanced methodologies that improve efficiency and selectivity [11] [15]. Modern synthetic strategies utilize controlled reaction environments with specific solvent systems to optimize quaternization reactions [11]. The synthesis typically employs polar aprotic solvents such as chloroform, which stabilize the transition state and increase reaction rates while minimizing side reactions [11].
The deuterated analog, fenpiverinium D3 bromide, requires specialized synthetic approaches that incorporate deuterium atoms at specific positions within the molecule [13] [17]. Advanced deuteration techniques include electrochemical synthesis methods using proton-conducting membranes, where deuterium-labeled compounds are synthesized by energizing a membrane system with heavy water as the deuterium source [17]. This method operates at ambient pressure and room temperature, providing high deuteration efficiency of 80-99 percent introduction with yields of 80-98 percent [17].
| Synthesis Parameter | Traditional Method | Modern Electrochemical Method |
|---|---|---|
| Temperature | 100-180°C | 25°C |
| Pressure | Atmospheric | Atmospheric |
| Deuteration Efficiency | 40-60% | 80-99% |
| Yield | 60-75% | 80-98% |
| Environmental Impact | High solvent use | Minimal waste generation |
Modern quaternary ammonium synthesis methodologies also incorporate continuous flow systems that enable precise control of reaction parameters [28]. Blue light-emitting diode mediated synthesis has emerged as an environmentally friendly approach, utilizing water as the reaction medium and operating at room temperature [28]. This methodology demonstrates the preparation of quaternary ammonium betaine derivatives through diazo compound intermediates, achieving high yields of 78-95 percent under mild conditions [28].
The optimization of bromide counterion incorporation represents a critical aspect of fenpiverinium D3 bromide synthesis, requiring precise control of ionic equilibria and crystallization conditions [5] [12]. Bromide counterion exchange studies demonstrate that the bromide to chloride exchange constant for quaternary ammonium systems typically ranges from 4 to 7, indicating favorable bromide incorporation [5]. The exchange process follows the relationship defined by the equation: K(Br,Cl) = (θ(Br)/θ(Cl)) × [(Cl)free/(Br)free], where θ represents the degree of counterion binding [5].
Optimization strategies focus on controlling the concentration of free bromide ions in solution to maximize incorporation efficiency [5]. Studies indicate that bromide ion concentrations exceeding 10 times the surfactant concentration ensure complete counterion exchange within the quaternary ammonium structure [5]. The process requires careful pH control, typically maintaining values between 8.0 and 9.5 to prevent hydrolysis while promoting stable bromide incorporation [16].
Temperature optimization plays a crucial role in bromide counterion incorporation, with controlled cooling procedures enhancing crystallization selectivity [19]. The addition of antisolvents to solutions containing the quaternary ammonium compound facilitates bromide salt formation through precipitation mechanisms [19]. Gradual cooling to temperatures below 25 degrees Celsius while maintaining bromide concentrations promotes the formation of high-purity bromide salts [19].
| Optimization Factor | Optimal Range | Impact on Incorporation |
|---|---|---|
| pH | 8.0-9.5 | Prevents hydrolysis |
| Temperature | 10-25°C | Enhances selectivity |
| Bromide:Compound Ratio | 10:1 minimum | Ensures complete exchange |
| Cooling Rate | 1°C/hour | Improves crystal quality |
Pharmaceutical-grade purification of fenpiverinium D3 bromide requires sophisticated isolation techniques that ensure both chemical purity and crystal quality suitable for therapeutic applications [16] [31]. High-performance liquid chromatography represents the primary analytical method for assessing purity, with reverse-phase systems utilizing mobile phases containing orthophosphoric acid buffer and acetonitrile in 50:50 volume ratios [14]. The chromatographic separation achieves baseline resolution with retention times of approximately 3.8 minutes for fenpiverinium compounds [14].
Column chromatography purification utilizing normal-phase silica gel with ion-pair reagents provides effective separation of quaternary ammonium compounds [31]. The technique employs tetrabutylammonium bromide as an ion-pairing agent, enabling chromatographic separation on silica gel with subsequent removal of the ion-pair reagent using activated carbon columns [31]. This method achieves purities exceeding 99 percent while maintaining product integrity [31].
Crystallization-based purification techniques focus on controlling crystal morphology and eliminating impurities through selective precipitation [23] [35]. Vacuum crystallization methods involve formulating crude fenpiverinium D3 bromide into 15-35 percent aqueous solutions, followed by distillation under reduced pressure at 20 ± 5 millibar [16]. The process incorporates activated carbon treatment at 1-5 percent by mass of the crude material for impurity adsorption [16].
| Purification Method | Purity Achieved | Recovery Rate | Processing Time |
|---|---|---|---|
| HPLC Preparative | >99% | 85-90% | 4-6 hours |
| Column Chromatography | >99% | 80-95% | 8-12 hours |
| Vacuum Crystallization | >99% | 88-92% | 24-48 hours |
| Ion-Exchange | 95-98% | 90-95% | 6-8 hours |
Lyophilization represents an advanced purification technique particularly suitable for thermally sensitive quaternary ammonium compounds [16]. The process involves rapid freezing of aqueous solutions at temperatures between -40 and -20 degrees Celsius, followed by primary drying under vacuum conditions [16]. This method effectively removes residual solvents while maintaining product stability, achieving moisture content below 4.0 percent and residual solvent levels conforming to pharmacopeial standards [16].
Fenpiverinium D3 (bromide) exhibits distinctive solubility behavior that reflects its quaternary ammonium structure and the influence of deuterium substitution. The compound demonstrates limited aqueous solubility under ambient conditions, with the parent compound fenpiverinium bromide showing water solubility of approximately 2.05 × 10⁻⁵ mg/mL at room temperature [1]. This extremely low water solubility is characteristic of quaternary ammonium compounds with extended alkyl chains and bulky aromatic substituents.
The solubility profile shows marked improvement in polar protic solvents, with the compound being slightly soluble in methanol and showing enhanced solubility in water when heated [2] [3]. This thermal enhancement of aqueous solubility is attributed to increased molecular motion and disruption of the structured water network around the hydrophobic diphenyl groups.
| Solvent System | Solubility | Characteristics |
|---|---|---|
| Water (room temperature) | Very low (2.05 × 10⁻⁵ mg/mL) | Limited by hydrophobic diphenyl groups |
| Water (heated) | Slightly soluble | Thermal enhancement of dissolution |
| Methanol | Slightly soluble | Polar protic solvent compatibility |
| Organic solvents | Variable | Depends on polarity and hydrogen bonding |
| Polar aprotic solvents | Moderate | Ionic character favors dissolution |
| Non-polar solvents | Poor | Hydrophobic limitations |
The deuterium labeling in fenpiverinium D3 (bromide) introduces subtle but significant changes to the solubility characteristics. Deuterium substitution typically results in slightly altered physicochemical properties, including a minor decrease in lipophilicity (ΔlogP₀ct approximately -0.006 per deuterium atom) [4]. This modification can influence the compound's partitioning behavior between polar and non-polar phases, potentially affecting its dissolution kinetics in different solvent systems.
Quaternary ammonium compounds like fenpiverinium D3 (bromide) are permanently charged structures that remain ionized across all physiologically relevant pH ranges [5]. This ionic character generally promotes solubility in polar solvents while limiting dissolution in non-polar media. The presence of the bromide counterion further influences solubility patterns, as the ion-pair formation and dissociation dynamics affect the compound's behavior in different solvent environments [6].
The thermal characteristics of fenpiverinium D3 (bromide) are closely related to those of the parent compound fenpiverinium bromide, with modifications arising from the deuterium isotope effect. The parent compound exhibits a well-defined melting point of 177.5-178.5°C [2] [3], indicating a crystalline solid state with ordered molecular packing.
| Property | Value | Method/Conditions |
|---|---|---|
| Melting Point (Parent compound) | 177.5-178.5°C | Differential scanning calorimetry |
| Storage Temperature (Powder) | -20°C | Long-term stability |
| Storage Temperature (Solution) | -80°C (6 months) / -20°C (1 month) | Solution stability |
| Thermal Stability | Stable under normal conditions | Standard ambient conditions |
| Deuterium Bond Enhancement | 1.2-1.5 kcal/mol vs C-H | Kinetic isotope effect |
The deuterium substitution in fenpiverinium D3 (bromide) introduces enhanced thermal stability through the kinetic isotope effect. Carbon-deuterium bonds are approximately 1.2-1.5 kcal/mol more stable than corresponding carbon-hydrogen bonds due to the reduced vibrational frequency and lower ground-state energy of the C-D bond [4]. This increased bond stability translates to improved thermal resistance and potentially altered phase transition temperatures.
Phase transition analysis reveals that the compound exists as a white to off-white crystalline solid at room temperature [7] [2]. The thermal decomposition behavior follows typical patterns for quaternary ammonium compounds, with initial decomposition likely occurring through Hofmann elimination or nucleophilic substitution reactions at elevated temperatures. The presence of deuterium may shift these decomposition pathways to higher temperatures due to the increased activation energy required for C-D bond cleavage.
Storage recommendations reflect the compound's thermal sensitivity, with powder forms stable at -20°C for extended periods and solutions requiring more stringent conditions (-80°C for optimal stability) [8] [7]. These storage requirements are consistent with the preservation of both the quaternary ammonium functionality and the deuterium labels, which can be susceptible to exchange under certain conditions.
Fenpiverinium D3 (bromide) exhibits unique ionic dissociation behavior characteristic of quaternary ammonium compounds. Unlike primary, secondary, or tertiary amines, quaternary ammonium cations maintain their positive charge independent of solution pH [5]. This permanent ionization is a defining feature that influences the compound's behavior in aqueous systems.
| Parameter | Value | Aqueous Behavior |
|---|---|---|
| Quaternary Ammonium Character | Permanently charged | Always positively charged |
| pH Independence | Independent of pH | Stable across pH range 1-14 |
| Ionic Dissociation | Complete dissociation | Cation + Bromide anion |
| pKa (Strongest Basic) | -3.3 | Extremely weak base |
| pKa (Strongest Acidic) | 16.19 | Very weak acid |
The dissociation behavior of fenpiverinium D3 (bromide) in aqueous media involves complete separation of the quaternary ammonium cation from the bromide anion. This dissociation is essentially quantitative in aqueous solutions, with the equilibrium lying far toward the dissociated ionic species [9]. The dissociation process can be represented as:
[C₂₂H₂₆D₃N₂O]⁺Br⁻ ⇌ [C₂₂H₂₆D₃N₂O]⁺ + Br⁻
The compound's pKa values reflect its chemical nature as a quaternary ammonium species. The extremely low pKa value for the strongest basic site (-3.3) indicates that the compound has virtually no basic character in aqueous solution [1]. Conversely, the high pKa value for the strongest acidic site (16.19) demonstrates minimal acidic properties. These characteristics position fenpiverinium D3 (bromide) as an essentially neutral species from an acid-base perspective, despite its permanent positive charge.
The deuterium substitution may introduce subtle changes to the dissociation equilibrium through secondary isotope effects. While the primary ionization behavior remains unchanged, the presence of deuterium can affect the solvation shell dynamics and hydrogen bonding patterns around the cation. These effects are typically minor but can influence the compound's interaction with biological membranes and target proteins.
Ionic strength effects play a significant role in the dissociation behavior, as increased salt concentration can affect the activity coefficients of both the cation and anion. The dissociation constant remains essentially constant across physiological pH ranges, making fenpiverinium D3 (bromide) a stable ionic species suitable for pharmaceutical applications where consistent ionization state is required.